Bis(diethylamino)dimethylsilane
Overview
Description
Synthesis Analysis
The synthesis of bis(diethylamino)dimethylsilane involves polycondensation reactions with phenylenediamines, leading to the formation of cyclic oligomers and crosslinked polymeric materials upon heating above 400°C. This process, characterized by the elimination of diethylamine at each elementary step, highlights the compound's reactivity and potential for creating complex polymeric structures (Kulpiński & Lasocki, 1991).
Molecular Structure Analysis
Bis(diethylamino)dimethylsilane's molecular structure facilitates its involvement in various chemical reactions. Its structure has been instrumental in understanding the mechanisms of dimerization among simple diaminocarbenes, where it acts kinetically stable in certain conditions, shedding light on the common routes to tetraaminoethene dimers (Alder, Chaker, & Paolini, 2004).
Scientific Research Applications
Kinetic Stability and Dimerization
- Bis(diethylamino)carbene and Dimerization : BDDMS exhibits kinetic stability against dimerization in certain conditions. The dimer formed during carbene generation arises from the reaction of the carbene with the precursor formamidinium ion, a common route to tetraaminoethene dimers (Alder, Chaker, & Paolini, 2004).
Polymerization and Material Synthesis
- Polycondensation with Phenylenediamines : BDDMS can undergo polycondensation with phenylenediamines, forming cyclic oligomers with high yields. Heating these oligomers above 400°C results in crosslinked polymeric materials (Kulpiński & Lasocki, 1991).
Synthesis of Complexes and Esters
- Synthesis of S-trimethylsilyl Esters : BDDMS reacts to form various silyl esters, with defined optimal reaction conditions and thermal stability characterized by differential thermal analyses (Nizamov et al., 2006).
- Tetranuclear Copper(I) Silylphosphido Cluster Synthesis : The reaction of BDDMS with copper(I) trifluoromethylsulfonate leads to the formation of a tetranuclear copper(I) silylphosphido cluster, demonstrating BDDMS's role in complex synthesis (Faulhaber, 1998).
Potential Medical Applications
- Inhibition of Tumor Cell Growth : Derivatives of BDDMS, such as Bis(7-amino-4-azaheptyl)dimethylsilane and its bis(ethyl) derivative, have been found to inhibit the growth of tumor cells in vitro and in vivo, suggesting potential applications in cancer research (Seiler et al., 1996).
Structural Investigations
- Characterization of 1,3-Diaza-2-sila-cyclopentane-4,5-diones : BDDMS's reaction with N,N'-Diorganyl-oxalic acid diamides leads to the formation of specific compounds, characterized by spectroscopic data (Maringgele, 1985).
Catalytic Applications
- Nickel Complexes for Ethylene Dimerization : BDDMS-derived ligands have been used to prepare nickel complexes, demonstrating moderate catalytic activities and high selectivities for ethylene dimerization to 1-butylene (Wang et al., 2015).
Cycloaddition Reactions
- Cycloaddition with Phosphenium Ions : BDDMS derivatives have been involved in reactions with phosphenium ions, leading to specific cycloaddition products (Weissman & Baxter, 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOKLGEKUNZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063549 | |
Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diethylamino)dimethylsilane | |
CAS RN |
4669-59-4 | |
Record name | N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4669-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4669-59-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(diethylamino)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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